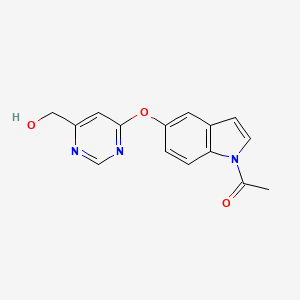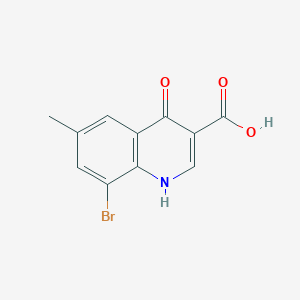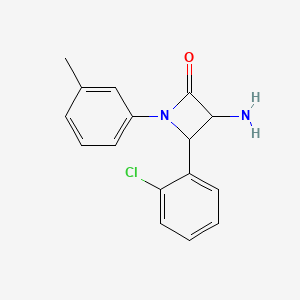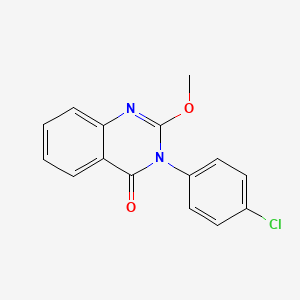![molecular formula C9H6BrNO3S B11842563 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 858635-83-3](/img/structure/B11842563.png)
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on ist eine Verbindung, die zur Benzothiazol-Familie gehört. Benzothiazole sind heterozyklische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Struktur enthalten.
Vorbereitungsmethoden
Die Synthese von 7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on beinhaltet typischerweise die Reaktion von 4-Hydroxybenzo[d]thiazol-2(3H)-on mit Bromacetylbromid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, in einem geeigneten Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromacetylgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen, wie Aminen und Thiolen, eingehen, um neue Derivate zu bilden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Oxidationsstufen oder reduzierte Formen zu bilden.
Kondensationsreaktionen: Die Hydroxylgruppe kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Basen wie Natriumhydroxid, Säuren wie Salzsäure und Oxidationsmittel wie Kaliumpermanganat. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung hat sich als möglicher Inhibitor der Quorum-Sensing in Bakterien gezeigt, einem Mechanismus, der von Bakterien verwendet wird, um miteinander zu kommunizieren und ihr Verhalten zu koordinieren.
Medizin: Benzothiazol-Derivate, darunter 7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on, wurden auf ihre Antikrebsaktivität untersucht.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie Fluoreszenz oder Leitfähigkeit, aufgrund ihrer einzigartigen chemischen Struktur verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet die Verbindung als Quorum-Sensing-Inhibitor an die Quorum-Sensing-Rezeptoren in Bakterien und verhindert die Aktivierung von Genen, die für Virulenz und Biofilmbildung verantwortlich sind . In Krebszellen kann die Verbindung Apoptose induzieren, indem sie spezifische Signalwege aktiviert, die zum Zelltod führen .
Wirkmechanismus
The mechanism of action of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death .
Vergleich Mit ähnlichen Verbindungen
7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on kann mit anderen Benzothiazol-Derivaten verglichen werden, wie zum Beispiel:
2-Amino-6-chlorbenzothiazol: Bekannt für seine Antikrebsaktivität und seine Fähigkeit, das Wachstum verschiedener Krebszelllinien zu hemmen.
2-Amino-5-fluorbenzothiazol: Untersucht für sein Potenzial als entzündungshemmendes Mittel und seine Fähigkeit, die Produktion von entzündungsfördernden Zytokinen zu hemmen.
Die Einzigartigkeit von 7-(2-Bromacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-on liegt in seinen Bromacetyl- und Hydroxyl-Funktionsgruppen, die zusätzliche Stellen für chemische Modifikationen bieten und seine biologische Aktivität verstärken.
Eigenschaften
CAS-Nummer |
858635-83-3 |
|---|---|
Molekularformel |
C9H6BrNO3S |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
InChI-Schlüssel |
DNNMJIACKGNLQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)
![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)






